4,8-Dichloro-3-nitroquinoline
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Overview
Description
4,8-Dichloro-3-nitroquinoline is a chemical compound with the molecular formula C9H4Cl2N2O2 and a molecular weight of 243.05 g/mol . It is a derivative of quinoline, a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of two chlorine atoms at positions 4 and 8, and a nitro group at position 3 on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloro-3-nitroquinoline typically involves the nitration of 4,8-dichloroquinoline. The reaction is carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to control the exothermic nature of the nitration process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control to ensure the safety and efficiency of the nitration reaction. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 4,8-Dichloro-3-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol or dimethylformamide).
Major Products:
Reduction: 4,8-Dichloro-3-aminoquinoline.
Substitution: 4,8-Diamino-3-nitroquinoline or 4,8-Dithio-3-nitroquinoline.
Scientific Research Applications
4,8-Dichloro-3-nitroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,8-Dichloro-3-nitroquinoline is primarily based on its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to cytotoxic effects. The chlorine atoms enhance the compound’s lipophilicity, facilitating its penetration into cells .
Comparison with Similar Compounds
4,8-Dichloroquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitroquinoline: Lacks the chlorine atoms, resulting in different physicochemical properties and biological activities.
Uniqueness: 4,8-Dichloro-3-nitroquinoline is unique due to the presence of both chlorine and nitro groups on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4,8-dichloro-3-nitroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-6-3-1-2-5-8(11)7(13(14)15)4-12-9(5)6/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQECNHYTLTWCHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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